molecular formula C17H19NO4 B5796951 2,4-dimethoxy-N-(2-methoxybenzyl)benzamide

2,4-dimethoxy-N-(2-methoxybenzyl)benzamide

Cat. No.: B5796951
M. Wt: 301.34 g/mol
InChI Key: FCVUILRQHAJGTP-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(2-methoxybenzyl)benzamide is an organic compound with a complex structure that includes methoxy groups and a benzamide core

Scientific Research Applications

2,4-Dimethoxy-N-(2-methoxybenzyl)benzamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-methoxybenzyl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 2-methoxybenzylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond . The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(2-methoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 2,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 2,4-dimethoxy-N-(2-methoxybenzyl)amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2-methoxybenzyl)benzamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxy-N-(2-methoxybenzyl)benzamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,4-dimethoxy-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-13-8-9-14(16(10-13)22-3)17(19)18-11-12-6-4-5-7-15(12)21-2/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVUILRQHAJGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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